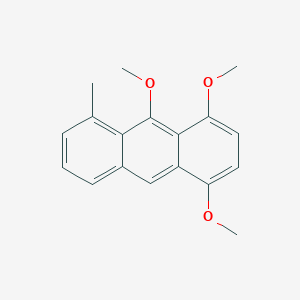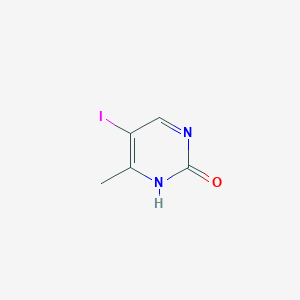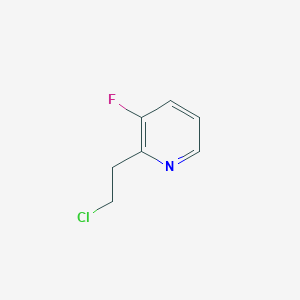
Cinnoline 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnoline 2-oxide is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂O. It is a derivative of cinnoline, which is a fused N-heterocyclic compound containing two nitrogen atoms at the 1,2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline 2-oxide typically involves the oxidation of cinnoline. One common method is the oxidation of cinnoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 2-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Cinnoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cinnoline 1,2-dioxide.
Reduction: Reduction of this compound can yield cinnoline or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Primary and secondary amines.
Major Products Formed
Oxidation: Cinnoline 1,2-dioxide.
Reduction: Cinnoline.
Substitution: 3-alkylaminocinnolines.
Applications De Recherche Scientifique
Cinnoline 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of cinnoline 2-oxide involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, this compound can undergo nitration to form nitro derivatives. The nitration process involves the formation of electrophilic nitronium ions, which react with the aromatic ring of this compound . The specific molecular targets and pathways may vary depending on the type of reaction and the conditions employed.
Comparaison Avec Des Composés Similaires
Cinnoline 2-oxide is similar to other N-heterocyclic compounds such as quinoxalines and quinazolines. it is unique due to its specific nitrogen positions and the presence of the oxide group at the 2-position. This unique structure imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Pyridazine
This compound stands out among these compounds due to its specific structural features and the resulting chemical reactivity and biological activities.
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H |
Clé InChI |
AJWWAZZHNBBRPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C[N+](=N2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
